![molecular formula C20H30ClN5O3 B1683742 Urapidilhydrochlorid CAS No. 64887-14-5](/img/structure/B1683742.png)
Urapidilhydrochlorid
Übersicht
Beschreibung
Urapidil hydrochloride: is a pharmaceutical compound primarily used as an antihypertensive agent. It is a combination adrenergic antagonist and serotonin agonist, administered orally for the treatment of essential hypertension and intravenously in hypertensive emergencies . Urapidil hydrochloride is known for its dual action, which includes peripheral alpha-1 adrenergic receptor antagonism and central serotonin 5-HT1A receptor agonism .
Wissenschaftliche Forschungsanwendungen
Pharmacological Mechanism
Urapidil acts primarily as an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist . Its dual action helps reduce peripheral vascular resistance while also modulating central nervous system responses to lower blood pressure without causing reflex tachycardia, a common side effect of many antihypertensives .
Hypertension Management
Urapidil hydrochloride is primarily indicated for the treatment of essential hypertension. It is available in both oral and injectable forms, with the injectable form being particularly useful in acute settings.
- Indications :
- Essential hypertension
- Renal hypertension
- Hypertension associated with pheochromocytoma
- Perioperative hypertension
- Severe hypertensive crises (e.g., pregnancy-induced hypertension, malignant hypertension post-cerebral hemorrhage)
Table 1: Clinical Indications of Urapidil Hydrochloride
Indication | Dosage Form | Notes |
---|---|---|
Essential Hypertension | Oral/Injections | First-line treatment for chronic cases |
Renal Hypertension | Oral/Injections | Effective in managing secondary hypertension |
Pheochromocytoma | Oral/Injections | Reduces hypertensive episodes |
Perioperative Hypertension | Injection | Rapid control of blood pressure during surgery |
Severe Hypertensive Crises | Injection | Emergency use in acute settings |
Heart Failure Management
Recent studies indicate that Urapidil can be beneficial for elderly patients with acute heart failure. It has been shown to improve cardiac function by reducing systolic blood pressure while preserving renal function and minimizing adverse effects compared to other vasodilators like nitroglycerin .
- Efficacy : In a study comparing Urapidil with nitroglycerin, patients receiving Urapidil experienced significantly lower systolic blood pressures and improved cardiac function metrics, such as left ventricular ejection fraction and reduced levels of N-terminal pro-B-type natriuretic peptide (a marker for heart failure) .
Table 2: Efficacy of Urapidil in Heart Failure
Parameter | Urapidil Group | Nitroglycerin Group | p-value |
---|---|---|---|
Mean Systolic Blood Pressure (mm Hg) | 110.1 ± 6.5 | 126.4 ± 8.1 | 0.022 |
Left Ventricular Ejection Fraction (%) | 62.2 ± 3.4 | 51.0 ± 2.4 | 0.032 |
N-terminal pro-B-type Natriuretic Peptide (ng/mL) | 3311.4 ± 546.1 | 4879.1 ± 325.7 | 0.027 |
Management of Ischemia-Reperfusion Injury
Urapidil has shown promise in treating ischemia-reperfusion injuries, particularly in surgical contexts where blood flow is restored after periods of ischemia (e.g., torsion-detorsion injuries). It aids recovery by reducing oxidative stress and inflammatory responses, thus protecting tissues from damage during reperfusion .
Case Study: Anaphylactic Reaction
A notable case report documented an anaphylactic shock following the administration of Urapidil hydrochloride for injection in a patient with a history of drug allergies . This underscores the importance of monitoring for hypersensitivity reactions when administering this medication.
Wirkmechanismus
Target of Action
Urapidil hydrochloride, also known as Urapidil HCl, primarily targets α1-adrenoceptors and 5-HT1A receptors . The α1-adrenoceptors are predominantly located in the vascular smooth muscle and are responsible for vasoconstriction when activated. The 5-HT1A receptors are serotonin receptors located in the brain and spinal cord, playing a crucial role in the regulation of mood and anxiety .
Mode of Action
Urapidil acts as an antagonist at the α1-adrenoceptors, blocking the vasoconstrictor effect of catecholamines . This results in a reduction in peripheral resistance and a decrease in blood pressure . Additionally, Urapidil acts as an agonist at the 5-HT1A receptors in the central nervous system, leading to a central sympatholytic effect . This modulates the activity of the cerebral centers controlling the circulatory system, inhibiting a reactive increase in sympathetic tone or reducing the sympathetic tone .
Biochemical Pathways
Urapidil’s action on α1-adrenoceptors and 5-HT1A receptors affects several biochemical pathways. It is involved in the neuroactive ligand-receptor interaction pathway , adrenergic signaling in cardiomyocytes , and vascular smooth muscle contraction pathway . By blocking α1-adrenoceptors, Urapidil inhibits the vasoconstrictor effect of catecholamines, affecting vascular smooth muscle contraction. Its agonistic action on 5-HT1A receptors influences neuroactive ligand-receptor interactions and adrenergic signaling in cardiomyocytes .
Pharmacokinetics
Urapidil is readily absorbed, with 80% to 90% resorption in the gastrointestinal tract after oral administration . It has a plasma protein binding of about 80% , with a distribution volume of 0.77 L/kg body weight . The maximum plasma concentration of the delayed formulations is reached after about 4–6 hours , with an elimination half-life of about 4.7 (3.3–7.6) hours . Urapidil is primarily metabolized in the liver, and about 50–70% of Urapidil and its metabolites are eliminated in humans via the kidneys .
Result of Action
The molecular and cellular effects of Urapidil’s action include a reduction in peripheral resistance and a decrease in blood pressure due to its antagonistic action on α1-adrenoceptors . Its agonistic action on 5-HT1A receptors leads to a central sympatholytic effect, modulating the activity of the cerebral centers controlling the circulatory system . Urapidil can also reduce inflammatory response, apoptosis, and act as an antioxidant through a variety of pathways .
Action Environment
The action, efficacy, and stability of Urapidil can be influenced by various environmental factors. For instance, in cases of advanced liver and/or renal insufficiency, as well as in elderly patients, the volume of distribution and clearance of Urapidil are reduced, and the elimination half-life is extended . Furthermore, Urapidil can cross the blood-brain barrier and the placenta, indicating that its action can be influenced by the characteristics of these environments .
Biochemische Analyse
Biochemical Properties
Urapidil hydrochloride predominantly blocks postsynaptic alpha-receptors, inhibiting the vasoconstrictor effect of catecholamines . It also has a central effect, modulating the activity of cerebral centers that control the circulatory system .
Cellular Effects
Urapidil hydrochloride has been found to have effects on various types of cells and cellular processes. It can reduce inflammatory response, apoptosis, and act as an antioxidant through a variety of pathways . It can counteract autophagy by lowering the quantity of autophagosome marker LC3B and caspase-3 .
Molecular Mechanism
Urapidil hydrochloride acts as an α1-adrenoceptor antagonist and as an 5-HT1A receptor agonist . It does not elicit reflex tachycardia, which may be related to its weak β1-adrenoceptor antagonist activity .
Temporal Effects in Laboratory Settings
Following intravenous administration of 25 mg Urapidil hydrochloride, the serum concentration is biphasic. The distribution phase has a half-life of approximately 35 minutes . The volume of distribution is 0.8 (0.6-1.2) l/kg .
Dosage Effects in Animal Models
In animal models, the LD50 of Urapidil hydrochloride following oral administration is between 508 and 750 mg/kg Body Weight (BW) and following intravenous administration, between 140 and 260 mg/kg BW .
Metabolic Pathways
Urapidil hydrochloride is primarily metabolised in the liver. The primary metabolite is a urapidil hydroxilated in the 4-position on the phenyl core, which has no significant antihypertensive effect .
Transport and Distribution
Urapidil hydrochloride is predominantly metabolised in the liver. The elimination of Urapidil hydrochloride and its metabolites takes place in humans about 50–70% through the kidneys .
Subcellular Localization
While specific subcellular localization of Urapidil hydrochloride is not mentioned in the literature, it is known that the substance crosses the blood-brain barrier and the placenta .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Urapidilhydrochlorid beinhaltet mehrere wichtige Zwischenprodukte. Ein gängiges Verfahren beginnt mit der Reaktion von 3-[4-(2-Methoxyphenyl)piperazin-1-yl]propylamin und 6-Chlor-1,3-Dimethyluracil . Die Reaktion wird typischerweise in Gegenwart von Kaliumhydroxid und Wasser als Lösungsmittel durchgeführt, wobei sie 2 Stunden lang auf 60 °C erhitzt wird . Das Produkt, Urapidil, wird dann gereinigt und zum this compound versalzt .
Industrielle Produktionsverfahren: Für die industrielle Produktion beinhaltet der Prozess die Herstellung von this compound-Injektionen. Dazu wird this compound mit einem osmotischen Druckregler und einem Säure-Base-Pufferpaar gemischt, um einen pH-Wert von 5,9-6,5 zu erhalten . Die Stabilität der Injektion wird durch die Steuerung der Temperatur während des Herstellungsverfahrens auf unter 60 °C deutlich verbessert .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Urapidilhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Urapidil kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Oxidationswege nicht umfassend dokumentiert sind.
Reduktion: Reduktionsreaktionen sind bei this compound weniger verbreitet.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Substitution: Reagenzien wie Halogene und Nucleophile werden bei Substitutionsreaktionen verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen verschiedene Derivate von Urapidil mit modifizierten pharmakologischen Eigenschaften ergeben .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Prazosin: Ein weiterer Alpha-1-adrenerger Rezeptorantagonist, der zur Behandlung von Bluthochdruck eingesetzt wird.
Terazosin: Ähnlich wie Prazosin, wird es für Bluthochdruck und gutartige Prostatahyperplasie eingesetzt.
Doxazosin: Ein Alpha-1-Blocker, der für Bluthochdruck und Harnverhalt im Zusammenhang mit gutartiger Prostatahyperplasie eingesetzt wird.
Einzigartigkeit: Urapidilhydrochlorid ist aufgrund seiner zweifachen Wirkung als Alpha-1-adrenerger Rezeptorantagonist und Serotonin-5-HT1A-Rezeptoragonist einzigartig . Diese Kombination ermöglicht es, den Blutdruck effektiv zu senken, ohne eine Reflextachykardie auszulösen, eine häufige Nebenwirkung anderer Alpha-1-Blocker .
Biologische Aktivität
Urapidil hydrochloride is a pharmacological agent primarily used for the management of hypertension. It acts as an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist , which contributes to its therapeutic effects. This article delves into the biological activity of Urapidil, supported by research findings, case studies, and data tables.
- Chemical Name : 6-[[3-[4-(2-Methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione hydrochloride
- CAS Number : 64887-14-5
- Purity : ≥99%
Urapidil's primary mechanism involves blocking postsynaptic alpha-1 adrenergic receptors, which inhibits vasoconstriction induced by catecholamines. Additionally, its action as a 5-HT1A receptor agonist may contribute to its antihypertensive effects by modulating central nervous system activity related to blood pressure regulation .
Pharmacodynamics
The pharmacodynamic profile of Urapidil reveals significant findings:
- pIC50 Values :
- α1-Adrenoceptor Antagonism: 6.13
- 5-HT1A Receptor Agonism: 6.4
These values indicate a strong affinity for both receptor types, underscoring the compound's effectiveness in lowering blood pressure and improving cardiovascular function .
Case Studies
-
Heart Failure Management :
A study involving elderly patients with heart failure demonstrated that Urapidil significantly reduced cardiac load and improved cardiac function compared to nitroglycerin. The Urapidil group showed a lower incidence of rehospitalization and better renal function outcomes . -
Blood Pressure Control :
In a comparative study, intravenous Urapidil was associated with better blood pressure control and preserved cardiac function in older hypertensive patients. The mean systolic blood pressure was significantly lower in the Urapidil group than in those treated with nitroglycerin .
Table: Clinical Outcomes of Urapidil vs. Nitroglycerin
Parameter | Urapidil Group | Nitroglycerin Group | p-value |
---|---|---|---|
Mean Systolic BP (mm Hg) | 110.1 ± 6.5 | 126.4 ± 8.1 | 0.022 |
NT-proBNP (ng/mL) | 3311.4 ± 546.1 | 4879.1 ± 325.7 | 0.027 |
Adverse Events (Headache) | Fewer occurrences | More frequent | 0.025 |
Safety Profile
Urapidil has been shown to have a favorable safety profile, particularly in elderly patients. Studies indicate fewer adverse events compared to other antihypertensive agents, making it a preferred choice in this demographic .
Biological Effects Beyond Hypertension
Recent research has indicated that Urapidil may exert protective effects beyond its antihypertensive properties:
- Ovarian Torsion Injury :
A study highlighted Urapidil's role in alleviating ovarian torsion/detorsion injury through its anti-inflammatory and anti-apoptotic properties, suggesting potential applications in gynecological emergencies .
Pharmacokinetics
Urapidil exhibits a biphasic serum concentration profile post-intravenous administration:
- Distribution Phase Half-life : ~35 minutes
- Elimination Half-life : Approximately 2.7 hours
- Volume of Distribution : 0.8 l/kg
The drug is primarily metabolized in the liver, with about 50-70% excreted via the kidneys as active metabolites .
Eigenschaften
IUPAC Name |
6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O3.ClH/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3;/h4-5,7-8,15,21H,6,9-14H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMLZVUAXJERAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045812 | |
Record name | Urapidil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64887-14-5, 34661-75-1 | |
Record name | Urapidil hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064887145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urapidil hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758226 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urapidil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-{3-[4-(2-Methoxyphenyl)-1-piperazinyl]propylamino}-1,3-dimethyl-2,4(1H,3H)-pyrimidindione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | URAPIDIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVU92PZO12 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.